

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JX10 (TMS-007)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**JX10** (also known as TMS-007) is a novel, small molecule investigational drug in development for the treatment of acute ischemic stroke (AIS). Derived from the fungus Stachybotrys microspora, **JX10** belongs to the triprenyl phenol family of compounds. It possesses a unique dual mechanism of action, exhibiting both pro-thrombolytic and anti-inflammatory properties. This dual action presents a promising therapeutic strategy to extend the treatment window for AIS beyond the current standard of care. Preclinical and clinical studies have demonstrated a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its ongoing latestage clinical development.

## **Pharmacodynamics: A Dual-Action Mechanism**

**JX10**'s therapeutic potential in acute ischemic stroke stems from its ability to simultaneously promote the dissolution of blood clots and mitigate the inflammatory response that contributes to secondary brain injury.

## **Pro-Thrombolytic Activity**

Unlike traditional thrombolytic agents, **JX10** promotes physiological fibrinolysis through a distinct mechanism. It induces a conformational change in plasminogen from a closed to an open state, which facilitates its binding to fibrin within the thrombus[1]. This action enhances



the ability of endogenous plasminogen activators, such as tissue plasminogen activator (t-PA), to convert the fibrin-bound plasminogen into plasmin, the active enzyme responsible for degrading the fibrin clot[1]. This targeted approach is believed to contribute to a lower risk of systemic bleeding compared to conventional thrombolytics[1].

## **Anti-Inflammatory Activity**

The second key mechanism of **JX10** is the inhibition of soluble epoxide hydrolase (sEH)[1][2]. sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids[2]. By inhibiting sEH, **JX10** increases the levels of these protective lipids, which helps to suppress inflammation at the site of thrombosis and reduce ischemia-reperfusion injury[1][2]. This anti-inflammatory action is independent of its thrombolytic activity and is a critical component of its potential to improve neurological outcomes[2].

The diagram below illustrates the dual signaling pathway of **JX10**.





Click to download full resolution via product page

Figure 1: Dual mechanism of action of JX10.

## **Pharmacokinetics**

The pharmacokinetic profile of **JX10** has been evaluated in both preclinical models and human clinical trials.

## Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, randomized, placebo-controlled, double-blind, dose-escalation study (jRCT2080222603) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **JX10** in healthy male Japanese subjects[3][4].







- Study Design: Randomized, placebo-controlled, double-blind, single-dose, dose-escalation.
- Participants: Healthy male Japanese volunteers. Five cohorts were completed (n=8 per cohort), with subjects randomized to receive either JX10 (n=6) or placebo (n=2)[4].
- Dosing: Single intravenous infusion of **JX10** at doses of 3, 15, 60, 180, or 360 mg[4].
- Pharmacokinetic Assessments: Plasma concentrations of **JX10** were measured at various time points to determine key pharmacokinetic parameters.
- Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms, and laboratory tests, with a particular focus on bleeding-related events and brain MRI analysis[3][4].

The workflow for the Phase 1 clinical trial is depicted below.





Click to download full resolution via product page

Figure 2: Experimental workflow of the Phase 1 clinical trial.

The study demonstrated that **JX10** has a favorable pharmacokinetic profile. A linear dose-dependency was observed for plasma **JX10** levels[3][4].

Table 1: Summary of Pharmacokinetic Parameters of **JX10** in Healthy Volunteers (Phase 1)



| Dose (mg) | Corresponding Dose-Body<br>Weight Ratio (mg/kg) | Key Findings                                               |  |
|-----------|-------------------------------------------------|------------------------------------------------------------|--|
| 3         | 0.045                                           | Favorable safety and pharmacokinetic profiles observed[1]. |  |
| 15        | 0.25                                            | Favorable safety and pharmacokinetic profiles observed[1]. |  |
| 60        | 0.91                                            | Favorable safety and pharmacokinetic profiles observed[1]. |  |
| 180       | 2.87                                            | Favorable safety and pharmacokinetic profiles observed[1]. |  |
| 360       | 5.86                                            | Favorable safety and pharmacokinetic profiles observed[1]. |  |

| Overall | 0.045 - 5.86 | A linear dose-dependency was observed for plasma TMS-007 levels[3] [4]. |

Note: Specific quantitative parameters such as Cmax, AUC, and half-life are not publicly available in the reviewed literature.

#### Phase 2a Clinical Trial in AIS Patients

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial (jRCT2080223786) evaluated the safety, efficacy, and pharmacokinetic/pharmacodynamic profiles of **JX10** in Japanese patients with AIS who were unable to receive t-PA or thrombectomy[1].

• Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-escalation[1].



- Participants: 90 Japanese patients with acute ischemic stroke, treated within 12 hours of the last known normal[1][5]. 52 patients received JX10 and 38 received a placebo[6].
- Dosing: Single intravenous infusion of **JX10** at doses of 1, 3, or 6 mg/kg, or placebo[6].
- Pharmacokinetic Assessments: Plasma JX10 levels were measured to confirm doselinearity.
- Pharmacodynamic & Efficacy Assessments: The primary safety endpoint was the incidence
  of symptomatic intracranial hemorrhage (sICH). Secondary endpoints included vessel
  patency at 24 hours and functional outcome at 90 days, as measured by the modified Rankin
  Scale (mRS)[5].

Plasma levels of **JX10** were found to increase with the dose, and plasma concentrations at 31 minutes post-administration confirmed linearity across the 1 to 6 mg/kg dose range. Pharmacodynamic analyses of blood markers for thrombolysis and inflammation showed that plasma levels of fibrinogen and  $\alpha$ 2-antiplasmin were not affected by **JX10** treatment[7].

Table 2: Key Pharmacodynamic & Efficacy Outcomes of **JX10** in AIS Patients (Phase 2a)

| Outcome<br>Measure                        | JX10<br>(Combined<br>Doses) | Placebo      | Odds Ratio<br>(95% CI) | P-value |
|-------------------------------------------|-----------------------------|--------------|------------------------|---------|
| Symptomatic<br>Intracranial<br>Hemorrhage | 0% (0/52)                   | 2.6% (1/38)  | -                      | 0.42    |
| Vessel Patency<br>Improvement at<br>24h   | 58.3% (14/24)               | 26.7% (4/15) | 4.23 (0.99–<br>18.07)  | -       |
| mRS Score 0-1<br>at Day 90                | 40.4% (21/52)               | 18.4% (7/38) | 3.34 (1.11–<br>10.07)  | 0.03    |

| mRS Score 0-2 at Day 90 | 53.8% (28/52) | 36.8% (14/38) | 2.01 (0.83-4.86) | 0.12 |



## Safety and Tolerability

Across both Phase 1 and Phase 2a clinical trials, **JX10** was generally well-tolerated[1][3]. In the Phase 2a study in AIS patients, there was no increase in symptomatic intracranial hemorrhage in the **JX10**-treated groups compared to placebo[1]. The overall incidence of adverse events was similar between the **JX10** and placebo groups[1].

#### **Conclusion and Future Directions**

**JX10** (TMS-007) is a promising investigational therapy for acute ischemic stroke with a novel dual mechanism of action that combines pro-thrombolytic and anti-inflammatory effects. Clinical data to date have demonstrated a favorable safety profile and encouraging efficacy signals, particularly in improving functional outcomes for patients treated in an extended time window. Its linear pharmacokinetics allows for predictable dose-responses. A global registrational clinical trial is currently underway to further evaluate the efficacy and safety of **JX10** in a larger and more diverse patient population. The successful development of **JX10** could represent a significant advancement in the treatment of acute ischemic stroke.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human study of the anti-inflammatory profibrinolytic TMS-007, an SMTP family triprenyl phenol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancement of novel marine fungi derived secondary metabolite fibrinolytic compound FGFC in biomedical applications: a review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JX10 (TMS-007)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614656#pharmacokinetics-and-pharmacodynamics-of-jx10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com